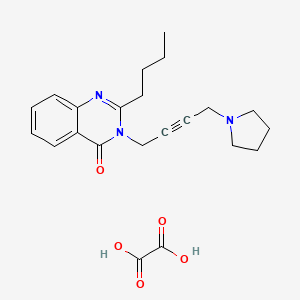![molecular formula C26H38Cl2N4O B13744996 [4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride CAS No. 28028-10-6](/img/structure/B13744996.png)
[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride is a complex organic compound with a unique structure that includes a piperidine ring, an acridine moiety, and a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride involves multiple steps, starting with the preparation of the acridine moiety and the piperidine ring. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a fluorescent probe due to the presence of the acridine moiety, which exhibits strong fluorescence. This property makes it useful in imaging and diagnostic applications .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological molecules and pathways suggests it may have applications in drug development and disease treatment .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The acridine moiety may intercalate with DNA, affecting gene expression and cellular processes. Additionally, the piperidine ring may interact with proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride: This compound is unique due to its combination of the acridine moiety and piperidine ring.
1-[3-(9,9-Dimethylacridin-10-yl)propyl]-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide dichloride: A similar compound with slight structural differences, affecting its chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
28028-10-6 |
|---|---|
Formule moléculaire |
C26H38Cl2N4O |
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C26H36N4O.2ClH/c1-25(2)20-10-5-7-12-22(20)30(23-13-8-6-11-21(23)25)17-9-16-29-18-14-26(15-19-29,24(27)31)28(3)4;;/h5-8,10-13H,9,14-19H2,1-4H3,(H2,27,31);2*1H |
Clé InChI |
DSZQLOMFFZFCEO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCC[NH+]4CCC(CC4)(C(=O)N)[NH+](C)C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


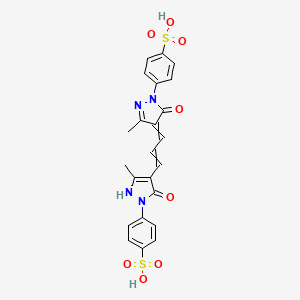


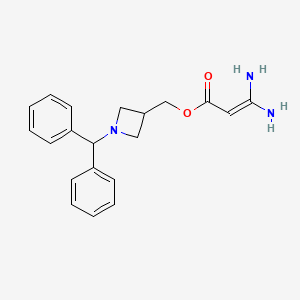


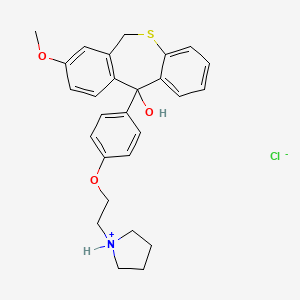
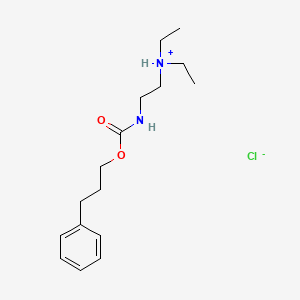

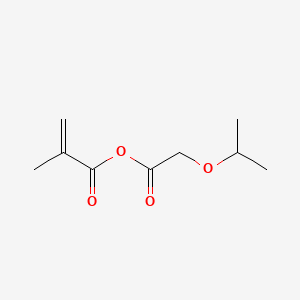
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
